1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
“1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a heterocyclic organic compound . It has a molecular weight of 204.18200 . The IUPAC name for this compound is 2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione .
Molecular Structure Analysis
The linear formula of “1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is C10H8N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) .Physical And Chemical Properties Analysis
“1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a solid at room temperature . The storage temperature for this compound should be in an inert atmosphere at room temperature .Scientific Research Applications
Applications in Chemical Synthesis
Synthesis of Diazepine-diones and Diazepin-ones
The compound "1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione" has been utilized as a precursor in the synthesis of diazepine-diones and diazepin-ones, showcasing its importance in chemical synthesis. Notably, a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized using a condensation process involving this compound and α-amino acid methyl ester derivatives (El Bouakher et al., 2011). Furthermore, a novel approach to synthesize 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives has been reported, where this compound plays a critical role (El Bouakher et al., 2013).
Building Blocks for Polycyclic Pyridones
This compound is also integral in the synthesis of building blocks for biologically significant polycyclic pyridones. It has been used to create 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones, which are then utilized for constructing polycyclic pyridones through oxazinone ring-opening transformations (Viktorova et al., 2023).
Role in Heterocyclic Chemistry
In the realm of heterocyclic chemistry, this compound has been used in the synthesis of various heterocyclic structures. It acts as a starting material or an intermediate in the creation of complex heterocyclic compounds, demonstrating its versatility and importance in chemical research and pharmaceutical development (Crum & Fuchsman, 1966).
Safety And Hazards
properties
IUPAC Name |
1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h2-5H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSVQPAEYHFRMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=N2)C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540439 |
Source
|
Record name | 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
97484-75-8 |
Source
|
Record name | 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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